N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Description
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a bicyclic amine derivative characterized by a partially hydrogenated quinoline scaffold with a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol . The compound is synthesized via reductive amination or palladium-catalyzed Buchwald-Hartwig coupling, as demonstrated in studies where sodium triacetoxyborohydride and Pd₂(dba)₃/rac-BINAP systems are employed . Key applications include its role as a ligand in asymmetric catalysis and as a core structure in CXCR4 antagonists for therapeutic development .
Properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method includes the catalytic hydrogenation of 8-aminoquinoline to produce 5,6,7,8-tetrahydroquinolin-8-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes followed by methylation reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, which can lead to cell cycle arrest and apoptosis . The compound’s ability to interact with specific molecular targets and pathways makes it a promising candidate for further research in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Parent Compound: 5,6,7,8-Tetrahydroquinolin-8-amine
The parent compound lacks the N-methyl group, with the molecular formula C₉H₁₂N₂ and molecular weight 148.21 g/mol . Differences include:
- Synthetic Utility : The parent amine is a precursor for N-alkyl derivatives but requires additional steps for functionalization .
- Catalytic Role : In asymmetric transfer hydrogenation (ATH), the parent structure (CAMPY ligand) shows lower steric hindrance compared to methylated analogues, affecting enantioselectivity .
N-Alkyl Derivatives
N-Ethyl-5,6,7,8-tetrahydroquinolin-8-amine
- Structure : Ethyl group replaces methyl, increasing lipophilicity (logP ~1.5 vs. ~1.2 for methyl) .
- Applications : Used in ligand design for iron complexes, where bulkier alkyl groups enhance metal coordination stability .
N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Stereoisomeric Variants
Chirality significantly impacts biological activity:
- (R)- vs. (S)-Enantiomers: For 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the (R)-enantiomer exhibits 3–5× higher cytotoxicity against ovarian carcinoma (A2780) and mesothelioma (MSTO-211H) cell lines compared to the (S)-form .
- Synthetic Accessibility : Enantiopure N-methyl derivatives are obtained via enzymatic resolution or chiral chromatography, with yields >80% reported .
Tetrahydroisoquinoline Analogues
Compounds like (S)-N-methyl-N-(((R)-5-(methyl(1-methylpiperidin-4-yl)amino)-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine feature:
Key Research Findings
Catalytic Performance
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Applications |
|---|---|---|---|---|
| N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | C₁₀H₁₄N₂ | 162.24 | 1.2 | Catalysis, CXCR4 antagonists |
| 5,6,7,8-Tetrahydroquinolin-8-amine | C₉H₁₂N₂ | 148.21 | 0.8 | Precursor for N-alkyl derivatives |
| N-Ethyl derivative | C₁₁H₁₆N₂ | 176.26 | 1.5 | Metal ligand complexes |
| N-Trifluoroethyl derivative | C₁₁H₁₃N₂F₃ | 230.23 | 2.1 | Medicinal chemistry |
*Calculated using ChemDraw.
Biological Activity
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has demonstrated notable antiproliferative effects against various cancer cell lines. Its mechanism of action is primarily linked to its interaction with the CXCR4 chemokine receptor, which plays a crucial role in cancer progression and metastasis. Research indicates that similar compounds can inhibit cancer cell proliferation through several biochemical pathways, including the PI3K/AKT/mTOR signaling pathway, which is vital for cell survival and growth .
Target Interactions
The compound is known to interact with the CXCR4 receptor, leading to the inhibition of cancer cell migration and invasion. This receptor is often overexpressed in various cancers, making it a target for therapeutic interventions. By blocking CXCR4, this compound may disrupt critical signaling pathways that promote tumor growth.
Biochemical Pathways
This compound induces mitochondrial membrane depolarization , increases reactive oxygen species (ROS) production, and triggers autophagy in cancer cells. These effects contribute to apoptosis (programmed cell death) and hinder tumor progression .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 0.6 | Induces mitochondrial depolarization and ROS production |
| HT-29 (Colorectal) | 5.4 - 17.2 | Alters cell cycle phases; increases G0/G1 phase |
| MSTO-211H (Mesothelioma) | Varies | Induces oxidative stress leading to autophagy |
The compound has been shown to significantly impact cell cycle dynamics by increasing the G0/G1 phase population while decreasing S and G2/M phases in treated cells .
Case Studies
In a study involving various tetrahydroquinoline derivatives, this compound was identified as a potent candidate for further development due to its low IC50 values against multiple cancer types. The research highlighted its potential use as a scaffold for designing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
